molecular formula C10H6BrClOS B8503298 2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one

2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one

Cat. No. B8503298
M. Wt: 289.58 g/mol
InChI Key: ZFMADCVVQFKZBS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H6BrClOS and its molecular weight is 289.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one

Molecular Formula

C10H6BrClOS

Molecular Weight

289.58 g/mol

IUPAC Name

2-bromo-1-(4-chloro-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H6BrClOS/c11-5-8(13)10-4-6-7(12)2-1-3-9(6)14-10/h1-4H,5H2

InChI Key

ZFMADCVVQFKZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)CBr)C(=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-chlorobenzo[b]thiophen-2-yl]ethan-1-one (1.67 g), phenyltrimethylammonium tribromide (2.98 g) and tetrahydrofuran (40 ml) was stirred under nitrogen at ambient temperature for 22.5 hours then it was filtered and diluted with water (150 ml). The product was extracted into dichloromethane (3×30 ml), the combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to leave 2-bromo-1-(4-chlorobenzo[b]thiophen-2-yl]ethan-1-one (1.65 g) as an off-white solid, m.p. 116-118° C.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromoacetyl bromide (16.14 g) was added dropwise at 0° C. under nitrogen to a stirred mixture of anhydrous aluminium chloride (21.36 g) and dichloromethane (200 ml), then the mixture was stirred at 0° C. for 30 minutes. A solution of 4-chloro-benzo[b]thiophene (13.46 g; prepared in a manner similar to that described above) in dichloromethane (100 ml) was added dropwise, and the mixture was stirred at 0° C. for 2 hours then it was poured onto ice-water (500 ml). The product was extracted into dichloromethane (2×250 ml) and the combined extracts were washed with water (200 ml), saturated aqueous sodium hydrogencarbonate solution (2×200 ml) and saturated aqueous sodium chloride solution (200 ml), then dried (Na2SO4). The solvent was removed in vacuo to leave a brown oil, which was purified by flash chromatography over silica using a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 2-bromo-1-(4-chlorobenzo[b]thiophen-2-yl]ethan-1-one (2.8 g) as a colourless solid which was used without further purification.
Quantity
16.14 g
Type
reactant
Reaction Step One
Quantity
21.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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